Cas no 156522-10-0 (N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide)

N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide
- Methanesulfonamide, N-[2-amino-4-(trifluoromethyl)phenyl]-
- Z239122972
- 156522-10-0
- AKOS000127441
- EN300-69969
- E74762
- CS-0160434
- BS-46516
- N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide
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- Inchi: 1S/C8H9F3N2O2S/c1-16(14,15)13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,12H2,1H3
- InChI Key: QZLFTWBTXDWEFZ-UHFFFAOYSA-N
- SMILES: CS(NC1=CC=C(C(F)(F)F)C=C1N)(=O)=O
Computed Properties
- Exact Mass: 254.03368319g/mol
- Monoisotopic Mass: 254.03368319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6Ų
- XLogP3: 1.1
N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69969-2.5g |
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 95.0% | 2.5g |
$245.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1231074-5g |
N-[2-Amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 95% | 5g |
¥6750 | 2023-04-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | M0101543-1g |
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 97% | 1g |
¥1750.00 | 2023-09-15 | |
Ambeed | A1123414-5g |
N-[2-Amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 95% | 5g |
$613.0 | 2025-02-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33920-1g |
N-[2-Amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 95% | 1g |
¥668.0 | 2023-09-09 | |
Enamine | EN300-69969-0.1g |
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 95.0% | 0.1g |
$44.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33920-5g |
N-[2-Amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 95% | 5g |
¥2339.0 | 2023-09-09 | |
Enamine | EN300-69969-0.05g |
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 95.0% | 0.05g |
$29.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ID707-1g |
N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide |
156522-10-0 | 95% | 1g |
2090.0CNY | 2021-07-10 | |
A2B Chem LLC | AV60197-250mg |
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
156522-10-0 | 95% | 250mg |
$49.00 | 2024-04-20 |
N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide Related Literature
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
Additional information on N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide
Research Briefing on N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide (CAS: 156522-10-0) in Chemical Biology and Pharmaceutical Applications
N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide (CAS: 156522-10-0) is a specialized chemical compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its unique structural and functional properties. This briefing aims to provide a comprehensive overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide as a key intermediate in the synthesis of novel bioactive molecules. Its trifluoromethyl group and sulfonamide moiety contribute to its enhanced metabolic stability and binding affinity, making it a valuable scaffold for drug discovery. Researchers have explored its utility in the development of enzyme inhibitors, particularly targeting pathways involved in inflammation and oncology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), a critical enzyme in inflammatory pathways. The study utilized molecular docking and in vitro assays to validate its binding mode and inhibitory activity, suggesting its potential as a lead compound for anti-inflammatory drug development.
In addition to its anti-inflammatory properties, N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide has shown promise in cancer research. A recent preprint on bioRxiv revealed its ability to modulate the activity of protein kinases involved in tumor proliferation. The compound exhibited selective inhibition of specific kinase isoforms, reducing cancer cell viability in preclinical models without significant toxicity to normal cells.
The synthesis and optimization of N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide derivatives have also been a focus of recent research. Advanced computational methods, such as quantitative structure-activity relationship (QSAR) modeling, have been employed to predict the bioactivity of novel analogs. These efforts aim to enhance the compound's pharmacokinetic profile and therapeutic index.
Despite these promising findings, challenges remain in the clinical translation of N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide-based therapeutics. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural modifications and formulation strategies. Ongoing research is exploring nanoformulations and prodrug approaches to overcome these limitations.
In conclusion, N-2-Amino-4-(trifluoromethyl)phenylmethanesulfonamide represents a versatile and pharmacologically relevant compound with broad applications in drug discovery. Its unique chemical properties and demonstrated bioactivities make it a valuable candidate for further investigation. Future research should focus on optimizing its derivatives and advancing them through preclinical and clinical development to realize their full therapeutic potential.
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